molecular formula C32H32N2O5 B449768 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N'-((Z)-1-{3-[(2,6-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FUROHYDRAZIDE

5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N'-((Z)-1-{3-[(2,6-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FUROHYDRAZIDE

Cat. No.: B449768
M. Wt: 524.6g/mol
InChI Key: YGZHSYWQRAERJE-OHUYPAJKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines several functional groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxylic acid with appropriate hydrazine derivatives under controlled conditions . The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the furohydrazide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C32H32N2O5

Molecular Weight

524.6g/mol

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-[(Z)-[3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C32H32N2O5/c1-21-6-4-7-22(2)31(21)38-19-26-16-23(10-14-29(26)36-3)18-33-34-32(35)30-15-13-28(39-30)20-37-27-12-11-24-8-5-9-25(24)17-27/h4,6-7,10-18H,5,8-9,19-20H2,1-3H3,(H,34,35)/b33-18-

InChI Key

YGZHSYWQRAERJE-OHUYPAJKSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)/C=N\NC(=O)C3=CC=C(O3)COC4=CC5=C(CCC5)C=C4)OC

SMILES

CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C=NNC(=O)C3=CC=C(O3)COC4=CC5=C(CCC5)C=C4)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C=NNC(=O)C3=CC=C(O3)COC4=CC5=C(CCC5)C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.